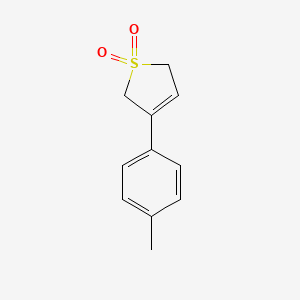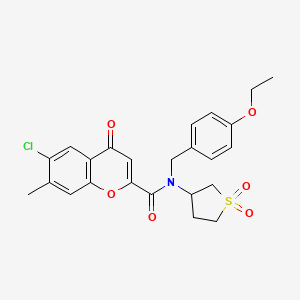
N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is an organic compound that features a cyclopropylamine group linked to a 4-chlorophenoxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin typically involves the following steps:
Preparation of 4-chlorophenoxyethyl bromide: This is achieved by reacting 4-chlorophenol with ethylene bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The 4-chlorophenoxyethyl bromide is then reacted with cyclopropylamine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) would be critical to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopropylamine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design, targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
作用機序
The mechanism by which N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamine group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- N-(2-(4-Chlorphenoxy)-ethyl)-methylamine
- N-(2-(4-Chlorphenoxy)-ethyl)-ethylamine
- N-(2-(4-Chlorphenoxy)-ethyl)-propylamine
Uniqueness
N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is unique due to the presence of the cyclopropylamine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14ClNO/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8H2 |
InChIキー |
KMEXJGGBCHSGET-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCCOC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




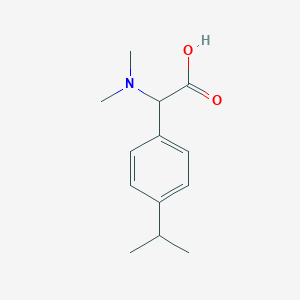
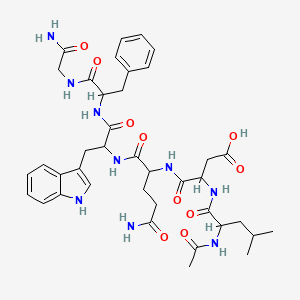
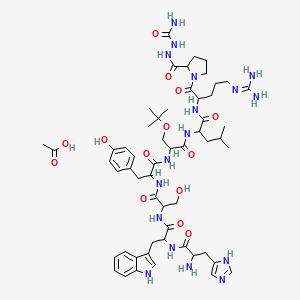
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
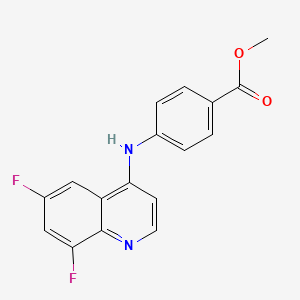
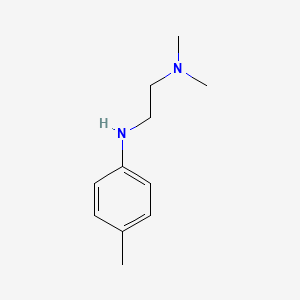
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)
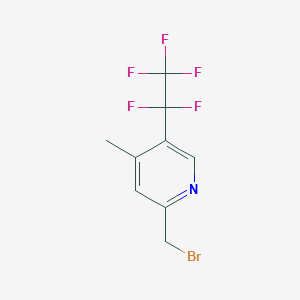
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
